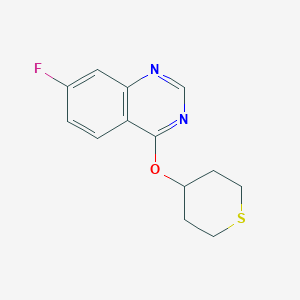

7-Fluoro-4-(thian-4-yloxy)quinazoline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-4-(thian-4-yloxy)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2OS/c14-9-1-2-11-12(7-9)15-8-16-13(11)17-10-3-5-18-6-4-10/h1-2,7-8,10H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXGXIUZVZRPNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1OC2=NC=NC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 7 Fluoro 4 Thian 4 Yloxy Quinazoline Analogs

Influence of Fluorine Substitution at Position 7 on Molecular Interactions and Activity

The introduction of a fluorine atom at the C7 position of the quinazoline (B50416) scaffold is a strategic design choice that leverages the unique properties of this halogen to enhance molecular interactions and biological activity.

Electronic and Steric Contributions of Fluorine in Quinazoline Scaffolds

Fluorine is the most electronegative element, and its substitution onto the quinazoline ring introduces potent electronic effects. The strong electron-withdrawing nature of fluorine via the inductive effect can significantly alter the electron distribution across the quinazoline core. This modification can influence the pKa of the quinazoline nitrogen atoms, which is crucial for forming hydrogen bonds with target proteins. For instance, electron-withdrawing groups at the 7-position of quinolines, a related heterocyclic system, have been shown to lower the pKa of the ring nitrogen. nih.gov This modulation of basicity can be critical for establishing optimal interactions within a protein's binding site.

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This minimal steric bulk allows it to be incorporated into the quinazoline scaffold without causing significant conformational changes or steric clashes within a binding pocket. This is a distinct advantage over larger halogen substituents. The small size of fluorine allows it to act as a bioisostere of a hydrogen atom, while profoundly altering the electronic properties of the molecule.

Comparative Analysis with Other Halogen Substituents at C7

When compared to other halogens such as chlorine, bromine, and iodine, fluorine's unique combination of high electronegativity and small size sets it apart. While all halogens are electron-withdrawing, the effect decreases down the group. Therefore, fluorine exerts the strongest inductive effect.

In studies of related 4-aminoquinolines, the nature of the halogen at the C7 position was found to be a critical determinant of activity. While chlorine, bromine, and iodine were associated with activity against both chloroquine-susceptible and -resistant P. falciparum strains, fluorine was not. researchgate.net In other contexts, such as certain kinase inhibitors, the presence of a halogen at the terminal phenyl ring, including bromine, showed higher activity than unsubstituted derivatives. acs.org The choice of halogen can also influence lipophilicity, which in turn affects cell permeability and binding. The lipophilicity of the group at the 7-position has been shown to influence the hematin (B1673048) association constant in antiplasmodial 4-aminoquinolines. nih.gov

The following table provides a comparative overview of the properties of halogen substituents at the C7 position.

| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (Hansch-Leo π) |

| Fluorine | 1.47 | 3.98 | +0.14 |

| Chlorine | 1.75 | 3.16 | +0.71 |

| Bromine | 1.85 | 2.96 | +0.86 |

| Iodine | 1.98 | 2.66 | +1.12 |

Role of the Thian-4-yloxy Moiety at Position 4

The thian-4-yloxy moiety at the C4 position of the quinazoline ring plays a significant role in defining the compound's conformational preferences, lipophilicity, and binding interactions.

Impact of the Sulfur Heterocycle on Binding Affinity and Selectivity

The sulfur atom in the thiane (B73995) ring can participate in various non-covalent interactions with a protein target. Although a weaker hydrogen bond acceptor than oxygen, the sulfur atom can still engage in hydrogen bonding. More significantly, it can be involved in other types of interactions, such as van der Waals forces and interactions with sulfur-containing amino acid residues like methionine. The presence of a sulfur-containing heterocycle can therefore provide additional binding interactions that contribute to affinity and selectivity. Bioisosteric replacement of a carbon atom with a sulfur atom has been shown to alter the affinity of compounds for their targets. nih.govpreprints.org

Comparison with Other Alkoxy or Thioalkoxy Substituents at C4

The choice of a thian-4-yloxy group over other alkoxy or thioalkoxy substituents is a key aspect of molecular design. The replacement of a simple alkoxy group (e.g., methoxy (B1213986) or ethoxy) with the bulkier and more conformationally restricted thian-4-yloxy group can lead to enhanced binding affinity through increased van der Waals contacts and by orienting the quinazoline core in a more favorable binding pose.

The comparison between an alkoxy and a thioalkoxy linker (i.e., replacing the oxygen atom with a sulfur atom) represents a bioisosteric modification. nih.govpreprints.org This change can affect several properties:

Bond Angle and Length: The C-S-C bond angle is typically smaller than the C-O-C angle, and the C-S bond is longer than the C-O bond. These geometric differences can alter the positioning of the substituent relative to the quinazoline core.

Electronic Properties: Sulfur is less electronegative than oxygen, which can influence the electronic character of the substituent and its interactions.

Lipophilicity: Thioethers are generally more lipophilic than their corresponding ethers.

In the context of quinazoline derivatives, such modifications at the C4 position are critical for tuning the compound's pharmacological profile.

Substituent Effects and Pharmacophoric Elucidations across the Quinazoline Scaffold

The quinazoline core is a recognized privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors. mdpi.com Its bicyclic structure serves as a robust anchor for substituents that can be tailored to interact with specific binding sites on target enzymes. The properties and biological activity of quinazoline derivatives are highly dependent on the nature and position of these substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. researchgate.net Modifications at positions 4, 6, and 7 have been extensively explored to generate molecules with potent and selective biological activities. mdpi.comnih.gov For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, the quinazoline moiety typically occupies the ATP binding site, where the N1 atom forms a critical hydrogen bond with the hinge region of the kinase. mdpi.com The substituent at the 4-position is generally directed toward the back of the ATP binding pocket, engaging in hydrophobic interactions. mdpi.com

Research into various 4-anilinoquinazoline (B1210976) derivatives has shown that electron-donating groups at the 6 and 7-positions can enhance binding activity. mdpi.com The introduction of a small, lipophilic fluorine atom at the C-7 position, as seen in 7-fluoro-4-(thian-4-yloxy)quinazoline, is a strategic modification. A fluorine substituent can enhance binding to key amino acid residues within a target's active site without introducing significant steric hindrance. researchgate.net Studies on other fluoroquinazoline derivatives have demonstrated that this halogen substitution can lead to potent inhibitory activity. nih.govnih.gov

Exploration of Substituent Variations on the Thian-4-yloxy Ring

While direct structure-activity relationship (SAR) studies on the thian-4-yloxy moiety of this compound are not extensively documented in publicly available literature, the principles of molecular design allow for extrapolation from analogous structures. The terminal heterocyclic ring connected to the C-4 position of the quinazoline scaffold plays a crucial role in defining a compound's selectivity and physicochemical properties. This ring often occupies a hydrophobic region of the kinase binding pocket.

Variations on this terminal ring can significantly impact biological activity. The introduction of different substituents on the thian ring could modulate its interaction with the target protein. For example, adding polar functional groups (e.g., hydroxyl, amino) could form additional hydrogen bonds or improve aqueous solubility, while appending small alkyl groups could probe for deeper hydrophobic pockets, potentially increasing potency. The conformational orientation of the thian ring, influenced by its substituents, would also be critical for achieving an optimal fit within the binding site.

Based on general medicinal chemistry principles, the following table outlines hypothetical effects of substitutions on the thian ring.

| Substituent Position on Thian Ring | Substituent Type | Predicted Impact on Biological Profile | Rationale |

|---|---|---|---|

| C-2 or C-6 | Small Alkyl (e.g., -CH₃) | Potentially increased potency | May enhance van der Waals interactions in a hydrophobic pocket. |

| C-3 or C-5 | Polar Group (e.g., -OH, -NH₂) | May increase solubility; could increase or decrease potency | Could form new hydrogen bonds with the protein or solvent, but may disrupt favorable hydrophobic interactions. |

| C-4 | Gem-dimethyl | May alter ring conformation | Could lock the ring into a more or less favorable conformation for binding. |

| Sulfur (S) | Oxidation (to Sulfoxide (B87167) or Sulfone) | Likely increase in polarity and solubility | The introduction of oxygen atoms would create hydrogen bond acceptors, potentially altering the binding mode and pharmacokinetic properties. |

Impact of Linker Length and Heteroatom Identity on Biological Profiles

The linker connecting the C-4 position of the quinazoline scaffold to the terminal ring system is a critical determinant of a molecule's biological activity. Its length, rigidity, and the identity of its heteroatoms dictate the spatial orientation of the terminal ring relative to the core scaffold. In this compound, this linker is an ether (C-O-C) linkage.

The nature of the atom at the linker position significantly influences activity. Replacing the oxygen atom with other heteroatoms or with a carbon chain would alter the molecule's geometric and electronic profile. For example, replacing an amide linker with a methyl-amino linker in one series of quinazoline derivatives led to a nearly 50-fold decrease in inhibitory activity, highlighting the specific requirements of the linker for optimal target engagement. nih.gov Similarly, comparisons between urea (B33335) and thiourea (B124793) linkers have shown that while a thiourea linker was mandatory for NF-κB inhibitory activity, its replacement with a urea linker conserved affinity for EGFR kinase, demonstrating target-specific linker preferences. nih.gov

The following table summarizes the observed impact of different linker types at the C-4 position of the quinazoline scaffold based on published research on various analogs. mdpi.comnih.govnih.gov

| Linker Type at C-4 Position | Example Moiety | Observed Impact on Biological Profile | Reference Compound Class |

|---|---|---|---|

| Ether (-O-) | Indole-ether | High potency as a VEGFR inhibitor (e.g., Cediranib). mdpi.com | 4-Aryloxyquinazolines |

| Amino (-NH-) | Anilino | Classic motif for potent EGFR inhibitors (e.g., Gefitinib (B1684475), Erlotinib). mdpi.com | 4-Anilinoquinazolines |

| Thioether (-S-) | Arylthio | Can provide a suitable binding posture for strong interaction. nih.gov | 4-Arylthioquinazolines |

| Alkyl Chain (-CH₂-)n | Flexible four-carbon linker | Found to increase antiproliferative and inhibitory activities in certain EGFR inhibitors. nih.gov | 4-Alkylquinazolines |

| Oxadiazole | 1,3,4-oxadiazole | Used as a bioisosteric replacement for an -NH- spacer in some designs. nih.gov | Quinoline-Oxadiazole Hybrids |

Identification of Key Structural Motifs for Modulating Specific Biological Interactions

The analysis of this compound and its analogs reveals several key structural motifs, or pharmacophoric features, that are essential for modulating biological interactions, particularly in the context of kinase inhibition.

The Quinazoline Scaffold : This is the foundational motif, acting as an anchor in the ATP-binding pocket of many kinases. The nitrogen atoms at positions 1 and 3 are particularly important, with N1 often acting as a hydrogen bond acceptor to the hinge region of the kinase, a crucial interaction for potent inhibition. mdpi.com

The C-4 Ether Linker : The oxygen atom provides a specific geometry and polarity to the linker. It acts as a key spacer, positioning the terminal ring system in an appropriate region of the binding site. It can also participate in hydrogen bonding, further stabilizing the ligand-protein complex. mdpi.comnih.gov

The Terminal Thian Ring : This saturated heterocyclic ring is predicted to occupy a hydrophobic pocket. Its size, shape, and conformational flexibility are critical for selectivity. The presence of the sulfur heteroatom differentiates it from simple carbocyclic or other heterocyclic rings like piperidine (B6355638) or morpholine, potentially offering unique interactions and metabolic properties. The ability to substitute this ring offers a powerful method for optimizing potency and pharmacokinetic parameters.

Together, these motifs create a pharmacophore where the quinazoline core provides the primary binding anchor, the 7-fluoro group modulates electronic properties and specific contacts, the ether linker ensures correct orientation, and the terminal thian ring engages with outer regions of the binding site to confer potency and selectivity.

Computational Chemistry and Molecular Modeling for 7 Fluoro 4 Thian 4 Yloxy Quinazoline Research

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the biological target to design ligands with high affinity and selectivity. This approach is particularly effective when the crystal structure of the target protein is known.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For quinazoline (B50416) derivatives, docking studies are routinely performed to understand their binding modes within the active sites of various enzymes, such as kinases.

In a typical molecular docking workflow for a compound like 7-Fluoro-4-(thian-4-yloxy)quinazoline, the ligand structure is docked into the binding pocket of a target protein. The simulation predicts the conformation of the ligand and its interactions with the surrounding amino acid residues. Key interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, in studies of similar quinazoline-based inhibitors, the quinazoline core often forms crucial hydrogen bonds with the hinge region of kinase domains. The 7-fluoro substituent could potentially modulate the electronic properties of the quinazoline ring system and form specific interactions with the protein. The bulky thian-4-yloxy group at the 4-position is expected to occupy a larger pocket and form significant hydrophobic and van der Waals interactions.

Illustrative data from molecular docking studies of analogous quinazoline compounds against a hypothetical kinase target are presented below.

| Compound Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Analogue A (with 4-phenoxy) | -9.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| Analogue B (with 7-fluoro) | -8.8 | Cys797, Leu844 | Hydrogen Bond, Halogen Bond |

| Analogue C (with 4-alkoxy) | -9.2 | Asp855, Phe856 | Hydrophobic, van der Waals |

This table is illustrative and based on typical findings for quinazoline derivatives, not specific to this compound.

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the complex, accounting for the flexibility of both the ligand and the protein. These simulations can confirm the stability of key interactions observed in docking and reveal conformational changes that may occur upon ligand binding.

For a complex of this compound with a target protein, an MD simulation would be run for a duration of nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand backbone atoms over the simulation period. A stable complex will typically show minimal fluctuations in RMSD, indicating that the ligand remains securely bound in the active site.

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are popular methods for estimating the binding free energy of a ligand to a protein. nih.gov These calculations are performed on snapshots taken from MD simulations and provide a more accurate estimation of binding affinity than docking scores alone. nih.gov The binding free energy is calculated by considering van der Waals interactions, electrostatic interactions, polar solvation energies, and non-polar solvation energies.

Below is a hypothetical breakdown of binding free energy components for a related quinazoline derivative.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.2 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Free Energy | -36.2 |

This table represents typical energy contributions and is not based on experimental data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

To develop a QSAR model for a series of quinazoline derivatives, a dataset of compounds with known biological activities (e.g., IC50 values) is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the biological activity.

A robust QSAR model can be used to predict the activity of new, untested compounds, such as this compound, thereby prioritizing their synthesis and testing.

A significant outcome of QSAR modeling is the identification of molecular descriptors that have the most substantial impact on the biological activity. For quinazoline-based inhibitors, important descriptors often relate to molecular shape, hydrophobicity, and electronic properties. For instance, a QSAR model might reveal that a higher value for a particular shape descriptor or a specific range for the octanol-water partition coefficient (logP) is correlated with increased potency. The presence of the 7-fluoro group in this compound would be captured by electronic descriptors, while the thian-4-yloxy moiety would influence shape and hydrophobicity descriptors. mdpi.com

An example of key molecular descriptors and their influence on the activity of a series of hypothetical quinazoline analogs is provided below.

| Molecular Descriptor | Correlation with Activity | Implication for Design |

| Molecular Weight | Negative | Smaller molecules may be more active. |

| LogP (Hydrophobicity) | Positive (up to a limit) | Optimal hydrophobicity is required for activity. |

| Number of Hydrogen Bond Donors | Positive | Hydrogen bonding is important for binding. |

| Dipole Moment | Positive | Polar interactions contribute to affinity. |

This table is for illustrative purposes and highlights general trends often observed in QSAR studies of drug-like molecules.

Based on the conducted research, there is no specific information available in the public domain regarding computational chemistry and molecular modeling studies, including in silico screening and virtual ligand screening, for the exact compound "this compound".

While the quinazoline scaffold is a common subject of computational drug design and many derivatives have been studied through in silico methods to predict their interactions with various biological targets, the search for data pertaining specifically to the 7-fluoro-4-(thian-4-yloxy) derivative did not yield any detailed research findings, data tables, or specific mentions in virtual screening libraries.

Therefore, it is not possible to provide an article section on "" with a focus on "In Silico Screening and Virtual Ligand Screening" as per the user's request, due to the lack of available scientific literature and data for this specific compound.

To proceed, it would be necessary to either:

Broaden the scope of the article to include general computational studies on closely related 7-fluoroquinazoline (B90720) or 4-thioalkoxyquinazoline analogs, while clearly stating that data for the specific compound of interest is not available.

Select a different quinazoline derivative for which computational and molecular modeling data have been published.

Without specific research findings on "this compound," any generated content on this topic would be speculative and would not adhere to the requirement for scientifically accurate information based on diverse sources.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Derivatizations for Enhanced Specificity

The synthesis of quinazoline (B50416) derivatives is well-documented, often involving multi-step processes starting from substituted anthranilic acids. nih.govresearchgate.net However, a significant research gap exists in developing highly efficient, scalable, and environmentally benign synthetic routes specifically tailored for 7-Fluoro-4-(thian-4-yloxy)quinazoline and its analogues. Future research should focus on leveraging modern synthetic methodologies, such as microwave-assisted or ultrasound-promoted reactions, which have been shown to accelerate the synthesis of other quinazoline derivatives. nih.gov

Furthermore, a systematic exploration of derivatizations is crucial for optimizing the compound's biological activity and specificity. Structure-activity relationship (SAR) studies on related quinazolines have demonstrated that minor modifications can profoundly impact target engagement and selectivity. ekb.eg Key areas for derivatization include:

Modification of the Quinazoline Core: Introducing various substituents at positions 2, 5, 6, and 8 could modulate the electronic properties and steric profile of the molecule, potentially enhancing interactions with target proteins.

Alterations to the Thian Moiety: Oxidation of the sulfur atom to sulfoxide (B87167) or sulfone, or substitution on the thian ring itself, could influence solubility, metabolic stability, and binding affinity.

Replacement of the Thian Ring: Investigating other saturated heterocycles in place of the thian ring could lead to the discovery of derivatives with improved pharmacokinetic properties or novel biological activities.

An example of how substitutions can affect activity in a related series is shown below.

| Position of Substitution | Type of Group | Observed Effect on Kinase Inhibition |

| C2 of Quinazoline | Small Alkyl Groups | Varied inhibitory activity |

| C6/C7 of Quinazoline | Electron-withdrawing (e.g., F) | Often enhances inhibitory potency |

| N1 of Quinazoline | Bulky Aromatic Groups | Can decrease activity |

| 4-position substituent | Heterocyclic Rings | Influences selectivity and potency |

This table is illustrative, based on general findings for quinazoline kinase inhibitors, and does not represent specific data for this compound.

Advanced Mechanistic Studies on Specific Biological Interactions and Pathways

While the quinazoline scaffold is prevalent in kinase inhibitors that target signaling pathways crucial for cell proliferation, such as the EGFR and PI3K/Akt pathways, the precise biological targets of this compound are unknown. nih.govmskcc.org A critical future direction is to conduct comprehensive mechanistic studies to identify its molecular targets and elucidate its effect on cellular signaling.

Initial steps should involve broad screening against a panel of human protein kinases to identify primary targets. Subsequent research should focus on:

Target Validation: Confirming direct binding and inhibition of identified kinases using biochemical and biophysical assays (e.g., Isothermal Titration Calorimetry).

Cellular Pathway Analysis: Employing techniques like Western blotting and phospho-proteomics in relevant cancer cell lines to determine how the compound affects downstream signaling cascades. nih.gov For instance, assessing the phosphorylation status of proteins like Akt, ERK, and mTOR would provide insight into its mechanism of action. nih.govmskcc.org

Phenotypic Assays: Evaluating the compound's effect on cancer cell hallmarks, such as proliferation, apoptosis, cell cycle progression, and migration, to connect target inhibition with cellular outcomes. nih.govacs.org

Development of Sophisticated Predictive Computational Models

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery by providing insights into drug-target interactions at an atomic level. mdpi.com For this compound, there is a clear need to develop and apply computational models to guide its optimization.

Future research in this area should include:

Molecular Docking: Performing docking studies of the compound against the crystal structures of various kinases (e.g., Aurora kinases, EGFR, VEGFR) to predict plausible binding modes and rationalize target selectivity. nih.gov The fluorine atom, for example, could be crucial for forming specific hydrogen bonds or halogen bonds within the ATP-binding pocket. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models based on a library of synthesized derivatives to create a predictive framework that correlates structural features with biological activity. This can guide the design of new compounds with enhanced potency.

Molecular Dynamics (MD) Simulations: Running MD simulations to study the dynamic behavior of the compound within the target's active site, assessing the stability of key interactions and providing a more accurate estimation of binding free energies. mdpi.com

Investigation of Polypharmacology and Potential Off-Target Interactions

Many kinase inhibitors exhibit polypharmacology, meaning they interact with multiple targets rather than a single one. nih.gov This can be therapeutically advantageous by hitting multiple cancer-driving pathways simultaneously, but it can also lead to off-target toxicities. A significant research gap is the lack of a comprehensive selectivity profile for this compound.

Future investigations must prioritize:

Kinome-wide Profiling: Screening the compound against a large, representative panel of human kinases (e.g., >400 kinases) to map its selectivity profile and identify both intended and unintended targets.

Off-Target Identification: Utilizing chemoproteomics approaches to identify other potential protein interactions within the cell, beyond kinases.

Correlation with Cellular Effects: Analyzing the relationship between the compound's polypharmacology and its cellular phenotype. For example, inhibition of both a primary oncogenic kinase and a pro-angiogenic kinase like VEGFR could result in synergistic antitumor activity. nih.gov

| Potential Target Class | Specific Examples | Rationale for Investigation |

| Receptor Tyrosine Kinases | EGFR, VEGFR, PDGFR | Common targets for the quinazoline scaffold. ekb.egnih.gov |

| Serine/Threonine Kinases | Aurora Kinases, PI3K, Akt, mTOR | Key regulators of cell cycle and survival pathways. mskcc.orgacs.org |

| Non-Receptor Tyrosine Kinases | Src family kinases | Involved in cell proliferation and transformation. mskcc.org |

This table lists potential kinase targets for investigation based on the activities of other quinazoline-based inhibitors.

Opportunities for Collaborative Interdisciplinary Research to Elucidate Complex Biological Roles

Unraveling the full potential of this compound requires a concerted, interdisciplinary effort. nih.govchemicalkinomics.com The complexity of modern drug discovery necessitates breaking down traditional silos between scientific disciplines. Future progress will heavily rely on establishing collaborative projects that integrate diverse expertise.

Key opportunities for collaboration include:

Chemistry and Biology: Synthetic chemists can design and create novel derivatives based on feedback from cell biologists who are simultaneously evaluating their potency, selectivity, and mechanism of action. chemicalkinomics.com

Structural and Computational Biology: Structural biologists can work to solve the co-crystal structure of the compound bound to its primary kinase target(s). This experimental data provides an invaluable template for computational chemists to refine their predictive models and design next-generation inhibitors with greater precision. mdpi.com

Pharmacology and Translational Medicine: Pharmacologists can study the compound's behavior in in vivo models, while translational researchers can identify potential biomarkers that could predict patient response in future clinical settings. This synergy is essential to bridge the gap between a promising lead compound and a viable therapeutic agent. nih.gov

Such collaborative frameworks will be instrumental in efficiently navigating the challenges of drug development and fully elucidating the complex biological roles and therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-4-(thian-4-yloxy)quinazoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 4-position of the quinazoline core. For example, reacting 7-fluoroquinazolin-4-ol with thian-4-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours achieves the thian-4-yloxy substitution. Optimization includes monitoring reaction progress via TLC and adjusting solvent polarity to enhance yield . Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound.

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For related quinazoline derivatives, XRD reveals bond angles, torsion angles, and packing interactions, which inform steric and electronic effects influencing reactivity. For instance, the crystal structure of 4-[(7-fluoroquinazolin-4-yl)oxy]aniline shows intermolecular hydrogen bonds stabilizing the lattice, a feature critical for predicting solubility and stability .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screens include:

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR) due to quinazoline’s known role in kinase inhibition. Use fluorescence-based ADP-Glo™ assays.

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.

- CNS activity : Employ rodent seizure models (e.g., maximal electroshock) for anticonvulsant potential .

Advanced Research Questions

Q. How does the fluorine substituent at the 7-position influence electronic properties and binding affinity?

- Methodological Answer : Fluorine’s electronegativity increases the quinazoline core’s electron deficiency, enhancing interactions with kinase ATP-binding pockets. Computational studies (DFT or molecular docking) quantify this effect. For example, in 2-ferrocenyl-4(3H)-quinazolinone, fluorine stabilizes the LUMO, improving redox activity . Experimentally, compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in kinase assays.

Q. What strategies resolve contradictions in biological activity data across structurally similar quinazolines?

- Methodological Answer : Contradictions often arise from assay variability or subtle structural differences. Systematic approaches include:

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).

- SAR studies : Synthesize analogs with controlled modifications (e.g., replacing thian-4-yloxy with morpholine) to isolate contributing groups.

- Proteomic profiling : Use affinity chromatography-MS to identify off-target interactions that explain divergent results .

Q. How can computational methods predict the metabolic stability of this compound?

- Methodological Answer :

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate metabolic sites (e.g., cytochrome P450 oxidation).

- MD simulations : Model binding to human serum albumin to predict plasma half-life.

- In vitro validation : Perform hepatic microsome assays (human/rat) with LC-MS/MS quantification of metabolites .

Q. What experimental and theoretical approaches elucidate the electrochemical behavior of quinazoline derivatives?

- Methodological Answer :

- Cyclic voltammetry : Measure oxidation/reduction potentials in acetonitrile (0.1 M TBAPF₆ electrolyte). For ferrocenyl-substituted analogs, a one-electron oxidation wave at ~0.5 V vs. Ag/AgCl indicates redox activity.

- DFT calculations : Correlate HOMO/LUMO energies with experimental voltammetry to assign redox processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.